3-Amino-1-benzylpiperidine-3-carboxylic acid
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Overview
Description
3-Amino-1-benzylpiperidine-3-carboxylic acid is a compound with the molecular formula C13H18N2O2 . It is used in research and not intended for human or veterinary use .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing piperidine derivatives. For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains an amino group (-NH2) and a carboxylic acid group (-COOH).Physical and Chemical Properties Analysis
The compound has a molecular weight of 234.29 . It should be stored sealed in a dry environment at 2-8°C . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Material Science and Biochemistry
3-Amino-1-benzylpiperidine-3-carboxylic acid derivatives like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) have been utilized as probes in material science and biochemistry. TOAC is known for its role as a β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, offering tools for probing molecular structure and dynamics (Toniolo et al., 1998).
Peptide Synthesis
The incorporation of TOAC into peptides using Fmoc chemistry and solid-phase synthesis has been demonstrated. This methodology provides a pathway for inserting this amino acid into internal positions of peptide sequences, highlighting its utility in the synthesis of structured peptides and proteins (Martin et al., 2001).
Medicinal Chemistry
Unusual amino acids, including derivatives of this compound, serve as fundamental building blocks in medicinal chemistry. Their unique three-dimensional structures and high degree of functionality make them invaluable for synthesizing complex molecules and developing peptidomimetic drugs (Blaskovich, 2016).
Synthesis of Spin Labeled β-Amino Acid
Fmoc-POAC, a derivative of this compound, has been introduced as a novel protected spin-labeled β-amino acid. This development addresses the difficulty in coupling subsequent amino acids during peptide chain elongation encountered with TOAC, presenting new possibilities for chemical and biological applications in structural investigations (Tominaga et al., 2001).
Antagonist Synthesis
Compounds sharing the moiety with common SP antagonists were synthesized using derivatives of this compound. These compounds were expected to exhibit similar activities due to the presence of this structural element (Burdzhiev & Stanoeva, 2010).
Future Directions
Properties
IUPAC Name |
3-amino-1-benzylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHICTGIUNQECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655066 |
Source
|
Record name | 3-Amino-1-benzylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13725-02-5 |
Source
|
Record name | 3-Amino-1-benzylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13725-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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